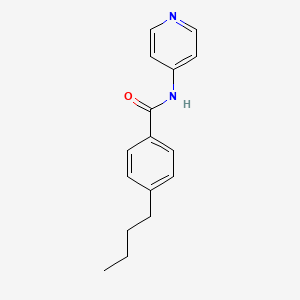

4-butyl-N-4-pyridinylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)16(19)18-15-9-11-17-12-10-15/h5-12H,2-4H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHSTAKHWJKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 Butyl N 4 Pyridinylbenzamide and Analogues

Impact of Alkyl Chain Length and Branching at the Benzamide (B126) 4-Position

The nature of the alkyl substituent at the 4-position of the benzamide ring is a critical determinant of biological activity. Studies comparing a series of N-4-pyridinylbenzamide analogues have demonstrated that both the length and branching of this alkyl chain significantly modulate the compound's effects.

In a comparative study, 4-propan-2-yl-N-pyridin-4-ylbenzamide (also referred to as AS1) and its linear isomer, 4-propyl-N-4-pyridinylbenzamide, were found to be potent in a thermal aversion assay. nih.gov The branched isopropyl group and the n-propyl group conferred significant activity, with the propyl analogue potentially being slightly more potent. nih.gov However, further lengthening the alkyl chain to a butyl group, as seen in 4-butyl-N-4-pyridinylbenzamide , prevented the molecule from replicating these effects, indicating a sharp drop in potency. nih.gov This suggests that an optimal size and volume for the substituent exist at this position, and exceeding it with a butyl group is detrimental to activity. This trend, where activity decreases after an optimal alkyl chain length is reached, is a recognized phenomenon in medicinal chemistry, as excessively long chains can introduce unfavorable steric or hydrophobic interactions with the target protein. nih.govchemrxiv.org

Conversely, shortening and diversifying the alkyl groups at the 4-position also abrogates the biological effect. An analogue with two methyl groups at the 2- and 4-positions (2,4-dimethyl-N-4-pyridinylbenzamide) was found to be inactive, highlighting the specific requirement for a propyl or isopropyl group at the 4-position. nih.gov

Table 1: Effect of Alkyl Substitution at Benzamide 4-Position on Biological Activity

| Compound | Alkyl Substituent | Relative Activity |

|---|---|---|

| 4-propan-2-yl-N-pyridin-4-ylbenzamide | Isopropyl | Active |

| 4-propyl-N-4-pyridinylbenzamide | Propyl | Active (Potentially more potent than isopropyl) |

| This compound | Butyl | Inactive |

| 2,4-dimethyl-N-4-pyridinylbenzamide | 2,4-dimethyl | Inactive |

Data sourced from a study on thermal aversion in a biological model system. nih.gov

Influence of Pyridine (B92270) Nitrogen Positional Isomerism on Biological Activity

The position of the nitrogen atom within the pyridine ring is another crucial factor for the biological activity of these benzamide derivatives. Shifting the nitrogen from the 4-position (para) to the 3- (meta) or 2- (ortho) position drastically alters the molecule's ability to interact with its biological target.

Research has shown that moving the nitrogen from the 4-position to the 3-position is highly detrimental. For instance, the 3-pyridinyl analogue of the active 4-propan-2-yl-N-pyridin-4-ylbenzamide, known as 4-isopropyl-N-3-pyridinylbenzamide, exhibited only a small, though statistically significant, effect compared to the potent 4-pyridinyl version. nih.gov Similarly, 4-propyl-N-3-pyridinylbenzamide was inactive, in stark contrast to its highly active 4-pyridinyl counterpart. nih.gov This underscores the critical importance of the nitrogen's location at the 4-position for maintaining the observed biological activity. nih.govirb.hr The change in nitrogen position alters the geometry and electronic properties of the molecule, likely disrupting key interactions, such as hydrogen bonds, with the target receptor.

In other contexts, such as antimycobacterial research, the N-pyridin-2-yl structural type was found to be significantly more important for activity than the N-pyridin-4-yl type. cuni.cz This indicates that the optimal nitrogen position is dependent on the specific biological target and the associated therapeutic area.

Table 2: Influence of Pyridine Nitrogen Position on Biological Activity

| Compound | Nitrogen Position | Relative Activity |

|---|---|---|

| 4-propan-2-yl-N-pyridin-4-yl benzamide | 4-position | Active |

| 4-isopropyl-N-pyridin-3-yl benzamide | 3-position | Significantly reduced activity |

| 4-propyl-N-pyridin-4-yl benzamide | 4-position | Active |

| 4-propyl-N-pyridin-3-yl benzamide | 3-position | Inactive |

Data sourced from a study on thermal aversion in a biological model system. nih.gov

Systematic Substituent Effects on the Benzamide and Pyridinyl Moieties

Beyond the 4-position alkyl group, other substituents on both the benzamide and pyridine rings can modulate activity. On the benzamide ring, studies on related compounds have shown that introducing polar substituents can enhance affinity for certain receptors. nih.gov However, for the specific activity profile of the N-pyridinylbenzamide series related to AS1, adding more alkyl groups, such as in 2,4-dimethyl-N-4-pyridinylbenzamide and 2,4,6-trimethyl-N-4-pyridinylbenzamide, blocked the desired effects. nih.gov

On the pyridinyl moiety, the introduction of substituents can fine-tune the electronic properties and, consequently, the biological activity. For example, adding an electron-withdrawing chlorine atom to the pyridine ring has been shown to enhance the antimycobacterial activity of some N-pyridinylbenzamides. vu.lt The electronic nature of substituents on the pyridine ring—whether they are electron-donating or electron-withdrawing—can alter the basicity of the pyridine nitrogen and its ability to form hydrogen bonds, which is often a key interaction with biological targets. mdpi.com

Conformational Analysis and its Correlation with Research-Oriented Biological Activity

The three-dimensional shape, or conformation, of this compound and its analogues is intrinsically linked to their biological activity. The molecule is not flat; X-ray diffraction studies of related N-pyridinylbenzamides show a significant twist between the planes of the benzamide and pyridine rings. smolecule.com This dihedral angle is a result of steric hindrance between the hydrogen atoms on the two rings. smolecule.com

This non-planar conformation is crucial for how the molecule fits into a receptor's binding pocket. The central amide linker (–CO–NH–) is generally planar, but the two rings attached to it are twisted relative to each other. scispace.com The specific angles of this twist can influence which functional groups are oriented correctly to interact with amino acid residues in the target protein.

Furthermore, the basicity of the pyridine nitrogen, quantified by its pKa, plays a pivotal role. The lone pair of electrons on this nitrogen atom makes it a hydrogen bond acceptor, a critical interaction for binding to many biological targets. wikipedia.org The pKa value is influenced by substituents on the pyridine ring; electron-withdrawing groups decrease the pKa, making the nitrogen less basic, while electron-donating groups increase it. mdpi.comresearchgate.net The biological activity of these compounds often correlates with an optimal pKa range, ensuring the pyridine nitrogen is sufficiently basic to form a strong hydrogen bond but not so basic that it remains permanently protonated, which could hinder its passage through cell membranes. In the case of N-pyridin-4-yl derivatives, this nitrogen is essential for the key interactions that drive biological activity, as demonstrated by the inactivity of the N-pyridin-3-yl isomers. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. wjarr.comfip.org This method is instrumental in understanding the binding mode and affinity of a ligand to its target receptor, thereby guiding the design of more potent and selective drugs. biomedres.usplos.org

In the context of 4-butyl-N-4-pyridinylbenzamide, molecular docking simulations would be employed to predict its binding pose within the active site of a specific biological target. For instance, if this compound is being investigated as an inhibitor of a particular enzyme, docking studies can reveal the key amino acid residues involved in the interaction. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-receptor complex. plos.org

A typical molecular docking workflow involves:

Preparation of the receptor and ligand: This includes obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB), and generating a 3D conformation of this compound. fip.org

Defining the binding site: The potential binding pocket on the receptor is identified.

Docking calculation: A docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. biomedres.us

The results of molecular docking are often presented as a ranked list of poses with their corresponding binding energies or scores. biomedres.us For this compound, a lower docking score would suggest a higher predicted binding affinity to the target. These predictions, while valuable, require experimental validation.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of a ligand-receptor complex over time. mdpi.comlivecomsjournal.org Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the predicted binding pose and the flexibility of both the ligand and the protein. plos.orgrsc.org

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to the principles of classical mechanics. plos.org The simulation calculates the forces between atoms and integrates Newton's equations of motion to track the trajectory of each atom over a specific period, often on the nanosecond to microsecond scale. mdpi.comoatext.com

Key insights from MD simulations of the this compound-target complex could include:

Conformational stability: Assessing whether the initial docked pose remains stable throughout the simulation.

Binding free energy calculations: More accurate estimation of the binding affinity by considering the dynamic nature of the interaction.

Identification of key interactions: Observing the persistence of hydrogen bonds and other non-covalent interactions over time.

Water molecule dynamics: Understanding the role of water molecules in mediating the ligand-protein interaction.

These simulations are computationally intensive but offer a more realistic representation of the biological system. livecomsjournal.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. environmentaljournals.orgunipd.it These methods are based on the principles of quantum mechanics and can be used to calculate various molecular properties of this compound. arxiv.orgmdpi.com

Density Functional Theory (DFT): DFT is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. researchgate.netnih.gov For this compound, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the distribution of electron density, which helps in understanding the molecule's reactivity.

Determine vibrational frequencies, which can be compared with experimental spectroscopic data. nih.gov

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. irjweb.com

The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. irjweb.com

The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. nih.govnih.gov

For this compound, the analysis of its HOMO and LUMO can provide insights into its potential to participate in charge-transfer interactions with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

To build a QSAR model for a series of benzamide (B126) derivatives including this compound, the following steps are typically taken:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, electronic), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical parameters. nih.gov

A robust QSAR model can be used to predict the biological activity of this compound and guide the design of new analogs with improved potency.

Virtual Screening and In Silico Lead Discovery Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. gsconlinepress.com This approach significantly reduces the number of compounds that need to be screened experimentally, saving time and resources.

In the context of discovering novel compounds with similar properties to this compound or identifying its potential targets, virtual screening can be employed in two main ways:

Ligand-based virtual screening: This method uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar structural or chemical features.

Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock a library of compounds and identify those with the best predicted binding affinity. gsconlinepress.com

Following virtual screening, the top-ranked "hits" are often subjected to further computational analysis, such as more rigorous docking and molecular dynamics simulations, before being selected for experimental testing. This in silico lead discovery strategy streamlines the initial stages of the drug discovery process. nih.gov

Advanced Analytical Techniques for Research Characterization of 4 Butyl N 4 Pyridinylbenzamide and Analogues

Spectroscopic Methods for Structural Elucidation in Research Contexts (e.g., FT-IR, FT-Raman, NMR, X-ray Crystallography)

Structural elucidation is a cornerstone of chemical research, confirming the identity and purity of a synthesized compound. A combination of spectroscopic methods is typically employed to provide a comprehensive and unambiguous structural assignment.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

FT-IR and Raman spectroscopies are powerful, non-destructive techniques used to identify functional groups within a molecule by measuring its interaction with infrared radiation, which causes vibrations of molecular bonds. thermofisher.comupi.edu For 4-butyl-N-4-pyridinylbenzamide, the spectra would exhibit characteristic absorption bands corresponding to its distinct structural components.

Key expected vibrational frequencies for this compound would include:

Amide Group: A strong absorption for the C=O (carbonyl) stretch, typically appearing in the region of 1650-1690 cm⁻¹. The N-H stretching vibration would be visible as a moderate to sharp band around 3300-3500 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the benzene (B151609) and pyridine (B92270) rings are expected just above 3000 cm⁻¹. C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. researchgate.net

Butyl Group: C-H stretching vibrations for the aliphatic butyl chain would be observed in the 2850-2960 cm⁻¹ region.

While FT-IR is excellent for identifying polar functional groups like carbonyls, FT-Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, offering complementary information. upi.edu

Interactive Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H (Butyl) | Stretch | 2850 - 2960 | Strong |

| Amide C=O | Stretch | 1650 - 1690 | Strong |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Variable |

| Amide C-N | Stretch | 1198 - 1400 | Moderate researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed organic framework of a molecule in solution. thermofisher.com It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms. libretexts.orgbhu.ac.in

For this compound, a full structural confirmation would be achieved using a suite of NMR experiments:

¹H NMR: This would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The aromatic protons on the benzamide (B126) and pyridinyl rings would appear in the downfield region (typically 7.0-9.0 ppm), while the aliphatic protons of the butyl group would be found in the upfield region (approx. 0.9-4.0 ppm). The tert-butyl group, if present as an analogue, gives a characteristically intense singlet signal. nih.govsdsu.edu

¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule, providing direct information about the carbon skeleton. bhu.ac.in The carbonyl carbon of the amide would be significantly downfield (160-180 ppm), with aromatic carbons appearing between 110-160 ppm and aliphatic carbons at higher field strengths (10-60 ppm). bhu.ac.in

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinyl H (ortho to N) | Aromatic | ~8.5 - 8.7 | Doublet |

| Pyridinyl H (meta to N) | Aromatic | ~7.8 - 8.0 | Doublet |

| Benzamide H (ortho to C=O) | Aromatic | ~7.9 - 8.1 | Doublet |

| Benzamide H (meta to C=O) | Aromatic | ~7.4 - 7.6 | Multiplet |

| Butyl -CH₂- (alpha to ring) | Aliphatic | ~2.7 | Triplet |

| Butyl -CH₂- (beta) | Aliphatic | ~1.6 | Multiplet |

| Butyl -CH₂- (gamma) | Aliphatic | ~1.4 | Multiplet |

| Butyl -CH₃ | Aliphatic | ~0.9 | Triplet |

X-ray Crystallography

When a compound can be grown into a suitable single crystal, X-ray crystallography provides the most definitive structural information. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto the crystal and analyzing the resulting diffraction pattern. wikipedia.org The pattern of diffracted X-rays allows for the calculation of an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov

This method yields unambiguous data on:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles.

Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Details of how molecules pack together, including hydrogen bonding and van der Waals forces. dcu.ie

For a molecule like this compound, a crystal structure would confirm the planarity of the amide bond and the relative orientations of the two aromatic rings and the butyl chain. This technique is considered the "gold standard" for structural determination. mdpi.comup.pt

Mass Spectrometry-Based Approaches for Metabolic Research Profiling (e.g., LC-MS/MS in preclinical and in vitro studies)

Understanding how a compound is metabolized is critical in preclinical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone technique for identifying and quantifying metabolites in complex biological matrices. nih.gov

LC-MS/MS for Metabolite Identification

In vitro metabolism studies are essential for predicting how a compound might be processed in vivo. pharmaron.com These experiments typically involve incubating the parent compound, such as this compound, with liver fractions like microsomes or hepatocytes, which contain the key drug-metabolizing enzymes (e.g., Cytochrome P450s). pharmaron.comnih.govmdpi.com

The process generally follows these steps:

Incubation: The compound is incubated with a preparation of liver enzymes (e.g., human or rat liver microsomes) and necessary cofactors like NADPH. mdpi.com

Separation: The resulting mixture is injected into a liquid chromatography system. The LC column separates the parent compound from its various metabolites based on their physicochemical properties, such as polarity. chromatographyonline.comnih.gov

Detection and Fragmentation: As each compound elutes from the LC column, it enters the mass spectrometer. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap can determine the accurate mass of the parent and metabolite ions, allowing for the calculation of their elemental formulas. mdpi.com In a tandem MS (MS/MS) experiment, the instrument isolates a specific ion (e.g., a potential metabolite), fragments it, and analyzes the resulting fragment ions. This fragmentation pattern provides structural information that is used to identify the site of metabolic modification. mdpi.com

Common Metabolic Pathways

For a compound like this compound, several metabolic pathways would be investigated. Untargeted metabolic profiling allows for the discovery of both expected and unexpected biotransformations. mdpi.comnih.gov Common reactions include:

Oxidation: Hydroxylation (+16 Da) is a very common metabolic reaction and could occur on the aromatic rings or, more frequently, at various positions along the alkyl butyl chain.

N-dealkylation: While less likely for the amide nitrogen, enzymatic cleavage could occur elsewhere in analogues.

N-oxidation: The nitrogen atom on the pyridine ring is a potential site for oxidation (+16 Da). mdpi.com

Conjugation: Following initial oxidation, metabolites can be further modified by conjugation with polar molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.

By comparing the metabolic profiles generated from different species (e.g., rat, mouse, human), researchers can assess the suitability of animal models for predicting human metabolism. evotec.comosti.gov

Interactive Table 3: Potential Metabolites of this compound in Preclinical Studies

| Metabolite ID | Metabolic Reaction | Mass Shift from Parent | Potential Site of Modification |

| M1 | Monohydroxylation | +16 Da | Butyl chain (ω, ω-1, etc.) |

| M2 | Monohydroxylation | +16 Da | Benzene ring |

| M3 | Monohydroxylation | +16 Da | Pyridine ring |

| M4 | Pyridine N-Oxidation | +16 Da | Pyridine nitrogen |

| M5 | Dihydroxylation | +32 Da | Butyl chain and/or rings |

| M6 | Carboxylation | +30 Da (via alcohol oxidation) | Terminal methyl of butyl chain |

| M7 | Glucuronidation | +176 Da | Hydroxylated metabolite (e.g., M1) |

Future Directions and Research Perspectives

Design and Synthesis of Novel 4-butyl-N-4-pyridinylbenzamide Derivatives with Enhanced Research Utility

The design and synthesis of novel derivatives of this compound are pivotal to unlocking its potential. The structure-activity relationship (SAR) is a key consideration, as minor structural modifications can dramatically alter a compound's biological efficacy.

A study focusing on structurally similar chemical analogs of 4-propan-2-yl-N-pyridin-4-ylbenzamide (AS1), a compound noted for its ability to reverse the negative hedonic valence of noxious stimuli, revealed that extending the alkyl group to a butyl group in this compound (Analog 9098532) prevented it from replicating the effects of AS1. nih.gov This finding underscores the critical role of the alkyl chain length in the biological activity of this class of compounds. Further research into derivatives with varied alkyl chains, including branched and cyclic variations, could yield compounds with fine-tuned properties.

The synthesis of such novel derivatives can be approached through established methods for amide bond formation, such as the reaction of a substituted benzoyl chloride with an appropriate amine. vu.nl More advanced techniques, like the use of bimetallic Co/Fe-metal-organic frameworks as catalysts in oxidative amidation, offer efficient and scalable routes to N-pyridinylamides. nih.gov These methods provide a robust platform for generating a library of this compound derivatives for further screening and analysis.

| Derivative Type | Potential Modification | Rationale |

| Alkyl Chain Analogs | Branched-chain (e.g., isobutyl, sec-butyl, tert-butyl), cyclic alkyl groups | To explore the steric and electronic effects of the butyl group on receptor binding and activity. |

| Pyridine (B92270) Ring Analogs | Substitution on the pyridine ring (e.g., methyl, halogen), altering the nitrogen position (e.g., N-2-pyridinyl, N-3-pyridinyl) | To modulate the electronic properties and hydrogen bonding capabilities of the pyridinyl moiety. |

| Benzamide (B126) Core Analogs | Introduction of substituents on the benzene (B151609) ring (e.g., methoxy, fluoro) | To influence the overall electronic distribution and lipophilicity of the molecule. |

Elucidation of Undiscovered Biological Targets and Pathways for this compound

The limited activity of this compound in initial screens does not preclude its interaction with biological systems. It may possess subtle or previously uncharacterized activities that require more sophisticated screening approaches to uncover. Benzamide compounds, in general, are known to interact with a wide array of biological targets, including enzymes and receptors, and have been investigated for anti-inflammatory, antimicrobial, and anticancer properties. vu.nlfrontiersin.org

Future research should involve broad-based biological screening of this compound and its newly synthesized derivatives against a diverse panel of cell lines and receptor binding assays. This could reveal unexpected activities and provide starting points for further investigation. For instance, some benzamides have been identified as 5-HT₃ receptor agonists, acting at an allosteric site rather than the orthosteric ligand binding site. dcu.ie This highlights the possibility that this compound may interact with targets in a non-obvious manner.

In silico target prediction tools can also play a crucial role in identifying potential biological targets. nih.govnih.gov These computational methods analyze the chemical structure of a compound and predict its likely protein targets based on similarities to known ligands in large bioactivity databases. researchgate.net Such predictions can guide experimental validation and accelerate the discovery of novel biological pathways modulated by this compound.

Development of this compound as Chemical Probes for Advanced Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. eubopen.orgchemicalprobes.org Given its defined chemical structure and potential for modification, this compound serves as a promising scaffold for the development of chemical probes.

The process of developing a chemical probe from a compound like this compound would involve several key steps:

Identification of a Biological Target: Through the screening efforts described in the previous section, a specific biological target would be identified.

Affinity and Selectivity Optimization: The benzamide scaffold would be chemically modified to enhance its binding affinity and selectivity for the target protein.

Introduction of a Reporter Tag: A reporter group, such as a fluorescent dye or a biotin (B1667282) tag, would be chemically attached to the molecule. This allows for the visualization and isolation of the target protein. Photoaffinity probes, which incorporate a photoactivatable group, are particularly useful for covalently labeling target proteins upon light activation. nih.govbeilstein-journals.orgnih.gov

The development of such probes from the this compound scaffold would provide invaluable tools for researchers to study the function of its target proteins in their native cellular environment.

| Probe Type | Key Feature | Application |

| Fluorescent Probe | Contains a fluorophore | Visualization of target protein localization and dynamics within cells. |

| Biotinylated Probe | Contains a biotin tag | Affinity purification of the target protein and its interacting partners for identification by mass spectrometry. |

| Photoaffinity Probe | Contains a photoactivatable group and a reporter tag | Covalent labeling of the target protein upon UV irradiation, enabling robust target identification. |

Integration of Artificial Intelligence and Machine Learning in Benzamide Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. nih.govgoogle.com These computational tools can be powerfully applied to the study of this compound and its derivatives.

Predictive Modeling: Machine learning algorithms can be trained on existing data for benzamide compounds to build predictive models for various properties. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of newly designed derivatives based on their chemical structures. nih.govmdpi.com Similarly, models can be developed to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, helping to prioritize the synthesis of compounds with the most promising profiles. ontosight.ai

De Novo Design: Generative AI models can design entirely new benzamide derivatives with desired properties. By learning the underlying patterns in known active molecules, these models can propose novel structures that are likely to be active against a specific target.

Target Identification: As mentioned earlier, in silico target prediction is a form of machine learning that can suggest potential biological targets for a given compound. nih.govnih.gov This can significantly narrow down the experimental work required to elucidate the mechanism of action of this compound and its analogs.

The integration of these AI and ML approaches will undoubtedly accelerate the research and development cycle for this and other benzamide compounds, leading to a more efficient discovery of molecules with valuable research and therapeutic applications.

Q & A

Q. Table 1: Analytical Parameters for Structural Validation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 8.5 ppm (pyridine-H), δ 1.3 ppm (butyl-CH) | |

| HPLC-MS | Retention time: 6.2 min; [M+H]: 311.2 | |

| FT-IR | 1650 cm (amide I), 1600 cm (C=N) |

Q. Table 2: Bioactivity Data Comparison

| Study | IC (µM) | Cell Line | Assay Type | Reference |

|---|---|---|---|---|

| A | 2.1 ± 0.3 | HeLa | MTT | |

| B | 5.4 ± 0.7 | HEK293 | Luminescence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.